molecular formula C14H19BrN2S B5558123 1-(4-Bromo-3-methylphenyl)-3-cyclohexylthiourea

1-(4-Bromo-3-methylphenyl)-3-cyclohexylthiourea

Cat. No.: B5558123
M. Wt: 327.29 g/mol
InChI Key: AWRPXTSAWIUVMQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-3-cyclohexylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, along with a cyclohexyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)-3-cyclohexylthiourea typically involves the reaction of 4-bromo-3-methylphenyl isothiocyanate with cyclohexylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-3-cyclohexylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-3-cyclohexylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3-cyclohexylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the bromine atom and methyl group on the phenyl ring, along with the cyclohexyl group, distinguishes it from other thioureas and related compounds .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-cyclohexylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2S/c1-10-9-12(7-8-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRPXTSAWIUVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)NC2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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